Inosine 5'-sulfate

Description

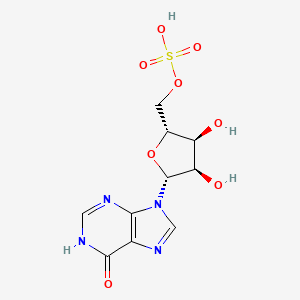

Structure

2D Structure

3D Structure

Properties

CAS No. |

70023-32-4 |

|---|---|

Molecular Formula |

C10H12N4O8S |

Molecular Weight |

348.29 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C10H12N4O8S/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

IGYLPKLXFDOQGM-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COS(=O)(=O)O)O)O |

Origin of Product |

United States |

Enzymatic Biogenesis Pathways of Inosine 5 Phosphosulfate

Deamination-Dependent Formation from Adenosine (B11128) 5'-Phosphosulfate (APS)

A plausible enzymatic route to Inosine (B1671953) 5'-Phosphosulfate is through the deamination of Adenosine 5'-Phosphosulfate (APS). This proposed pathway hinges on the action of a deaminase enzyme capable of converting the adenosine moiety of APS into an inosine moiety.

Catalytic Mechanisms of APS Deaminases or Related Enzymes

While a specific "APS deaminase" has not been characterized, the catalytic mechanism can be inferred from the well-studied family of adenosine deaminases (ADAs). ADAs catalyze the hydrolytic deamination of adenosine to inosine worthington-biochem.comresearchgate.netwikipedia.org. The core of this mechanism involves a zinc ion cofactor within the enzyme's active site wikipedia.org. This zinc ion activates a water molecule, which then acts as a nucleophile, attacking the C6 position of the purine (B94841) ring of adenosine. This leads to the formation of a tetrahedral intermediate, followed by the elimination of an amino group as ammonia, resulting in the formation of inosine.

For an enzyme to catalyze the deamination of APS, its active site would need to accommodate the 5'-phosphosulfate group. This is a key distinction from typical adenosine deaminases, which act on adenosine or its corresponding monophosphate (AMP) acs.orgnih.gov. The presence of the bulky and negatively charged phosphosulfate group would likely require a specific binding pocket with appropriate amino acid residues to stabilize the substrate.

Substrate Specificity and Enzyme Kinetics in Deamination Reactions

The substrate specificity of known deaminases varies. Adenosine deaminases typically show a high preference for adenosine and its derivatives worthington-biochem.comresearchgate.net. Some deaminases, like adenosine deaminase-like protein 1 (ADAL1), can act on N6-substituted purine nucleoside monophosphates acs.org. However, the acceptance of a substrate with a 5'-phosphosulfate group, such as APS, by a known adenosine deaminase is not documented.

The kinetics of such a hypothetical reaction would depend on the enzyme's affinity for APS (Km) and its catalytic efficiency (kcat). The Km value would reflect the concentration of APS required to achieve half-maximal velocity, while kcat would represent the turnover number of the enzyme. Without a known enzyme, these parameters remain purely theoretical.

Theoretical Enzymatic and Non-Enzymatic Synthesis Routes

Alternative pathways for the formation of Inosine 5'-Phosphosulfate can be proposed, including the direct sulfation of Inosine Monophosphate (IMP) and potential abiotic formation routes.

Potential Sulfation of Inosine Monophosphate (IMP)

Another theoretical enzymatic pathway involves the sulfation of Inosine Monophosphate (IMP). This reaction would be catalyzed by a sulfotransferase, an enzyme that transfers a sulfonate group from a donor molecule to an acceptor. The universal sulfate (B86663) donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) portlandpress.comnih.gov.

The proposed reaction would involve a sulfotransferase that recognizes IMP as a substrate and catalyzes the transfer of the sulfate group from PAPS to the 5'-phosphate of IMP, forming Inosine 5'-Phosphosulfate. While sulfotransferases are known to act on a wide variety of substrates, including carbohydrates, proteins, and steroids, the direct sulfation of a nucleotide monophosphate at the phosphate (B84403) group is not a commonly observed reaction mdpi.com. The existence of an IMP-specific sulfotransferase is purely speculative at this point. Research has shown that some nucleotides can be sulfated, but this is not a widespread phenomenon spacefrontiers.orgnih.gov.

Abiotic Formation Pathways and Environmental Relevance

Non-enzymatic, or abiotic, formation of Inosine 5'-Phosphosulfate could potentially occur under specific environmental conditions. Chemical sulfation methods are well-established in organic chemistry and often utilize potent sulfating agents.

Common chemical sulfating agents include sulfur trioxide (SO3) and its complexes with pyridine or trimethylamine, as well as chlorosulfonic acid portlandpress.comnih.govmdpi.com. In a prebiotic or industrial setting, it is conceivable that if IMP and a suitable sulfating agent were present, a chemical reaction could lead to the formation of Inosine 5'-Phosphosulfate. The efficiency and specificity of such a reaction would be highly dependent on the reaction conditions, such as pH, temperature, and the presence of catalysts. However, the environmental relevance of such a pathway is likely to be minimal due to the reactivity and instability of potent sulfating agents in aqueous environments.

Metabolic Interplay and Biological Significance of Inosine 5 Phosphosulfate

Integration into Sulfur Assimilation and Dissimilation Pathways

Sulfur is a vital element for all living organisms, incorporated into a wide range of biological molecules. nih.gov The assimilation of inorganic sulfate (B86663) into these molecules involves its activation into high-energy intermediates. nih.gov

Downstream Processing and Fate of Inosine (B1671953) 5'-Phosphosulfate in Sulfur Cycles

In sulfur assimilation, inorganic sulfate is activated to form adenosine (B11128) 5'-phosphosulfate (APS). wikipedia.orgnumberanalytics.com In some organisms, APS is further phosphorylated to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as a universal sulfate donor for various biological reactions. nih.govnih.govwikipedia.org The processes of dissimilatory and assimilatory sulfate reduction utilize APS and PAPS to reduce sulfate to sulfide, which is then incorporated into amino acids like cysteine. wikipedia.org

Given this framework, if Inosine 5'-Phosphosulfate were formed, it would represent an alternative sulfonucleotide. Its downstream fate would theoretically depend on the specificity of enzymes that process APS and PAPS. It might be acted upon by reductases or sulfotransferases, leading to the transfer of its sulfate group or its reduction. However, specific enzymes that recognize and process IPS have not been characterized.

Regulatory Implications within Sulfonucleotide Pools

The metabolism of sulfonucleotides is tightly regulated. For instance, in Escherichia coli, APS has been identified as a signaling molecule for sulfate excess, acting as a negative cofactor for the transcriptional regulator Cbl. nih.gov This regulation helps switch between the assimilation of inorganic and organic sulfur sources. nih.gov The levels of PAPS and its byproduct, 3'-phosphoadenosine 5'-phosphate (PAP), are also critical, with 3'-nucleotidases playing a key role in metabolizing PAP and thus regulating sulfate assimilation. nih.gov

Linkages to Purine (B94841) Nucleotide Metabolism

Purine metabolism is centered around the synthesis and interconversion of nucleotides, with inosine monophosphate (IMP) being a key intermediate. nih.govwikipedia.org

Hypothetical Interconversion with Inosine Monophosphate

Inosine monophosphate (IMP) is a central branch point in purine metabolism, serving as the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com IMP is synthesized de novo from 5-phosphoribosyl-1-pyrophosphate (PRPP) through a multi-step pathway. nih.govnih.gov It can also be formed through the deamination of AMP or from the salvage of hypoxanthine (B114508). wikipedia.orgnih.gov

Theoretically, IPS could be interconverted with IMP. A phosphatase could hydrolyze the phosphosulfate bond of IPS to yield IMP. Conversely, an enzyme analogous to a kinase could potentially convert IMP to IPS, though this reaction is speculative and no such enzyme has been identified. The metabolic relationship between inosine and IMP is well-established, with inosine being converted to hypoxanthine and then to IMP in salvage pathways. nih.gov

Impact on Purine Biosynthesis and Salvage Pathways

The regulation of purine biosynthesis is complex, involving feedback inhibition by purine nucleotides. wikipedia.org Inosine itself has been shown to influence purine synthesis. In studies with human fibroblasts, incubation with inosine led to increased concentrations of PRPP but was accompanied by a decrease in the rate of de novo purine synthesis, likely due to increased purine nucleotide concentrations which act as feedback inhibitors. nih.govnih.gov

If IPS were to accumulate, it could potentially impact purine biosynthesis. Its structural similarity to other nucleotides might allow it to act as an allosteric regulator of key enzymes in the pathway. For example, it could mimic the inhibitory effects of other purine nucleotides on the enzymes that catalyze the initial steps of the de novo pathway. wikipedia.org Furthermore, its degradation could release inosine or hypoxanthine, feeding into the salvage pathway and influencing nucleotide pools. nih.gov

Broader Biological Roles and Cellular Homeostasis

The constituent components of IPS, inosine and sulfate, have broad biological roles. Inosine is not just a metabolic intermediate but also a bioactive molecule that can modulate immune responses and has been investigated for its neuroprotective effects. nih.gov Activated sulfate in the form of PAPS is essential for sulfation reactions that are critical for a wide range of biological processes, including the detoxification of xenobiotics, the modulation of protein function, and the synthesis of sulfated glycosaminoglycans. nih.govwikipedia.org

The existence and metabolic activity of Inosine 5'-Phosphosulfate would place it at the crossroads of these two fundamental pathways. Its synthesis and degradation would influence the availability of both purine precursors and activated sulfate, thereby potentially affecting a wide array of cellular functions. The precise nature and significance of these potential roles remain an open area for future research.

Structural and Functional Characterization of Inosine 5 Phosphosulfate and Associated Enzymes

Molecular Recognition and Binding Interactions

Molecular recognition is the foundation of enzymatic specificity, dictated by the precise three-dimensional arrangement of amino acids that form binding pockets. carellgroup.denih.gov These interactions govern how enzymes select and orient their substrates for catalysis.

Analysis of Sulfate (B86663) and Nucleoside Binding Pockets in Relevant Enzymes

The active sites of enzymes that utilize sulfonucleotides are highly specialized to accommodate both the sulfate donor, typically PAPS, and a specific acceptor substrate. oup.comresearchgate.net The active site is generally a small cleft or pocket within the larger enzyme structure. youtube.comyoutube.com

In sulfotransferases (SULTs), the binding pocket for PAPS is well-defined and features conserved elements. A notable feature is a dynamic, ~30 residue "cap" that covers both the PAPS and the acceptor binding sites. nih.gov A specific segment, Loop 3, often functions as a lid over this catalytic pocket. nih.gov The nature of this loop can vary; for instance, in SULT4A1, a shortened Loop 3 leaves the PAPS binding pocket more exposed to the solvent compared to other SULTs. nih.gov In other SULTs, such as CurM ST, a dynamic active-site flap plays a crucial role in determining substrate specificity by controlling access to the active site. nih.gov

The nucleoside (acceptor) binding pocket dictates the enzyme's substrate specificity. In some enzymes, like SULT1A1, this pocket is remarkably promiscuous, allowing it to bind and sulfonate a vast array of structurally diverse compounds. nih.gov In contrast, enzymes like heparan sulfate 2-O-sulfotransferase (HS2ST) utilize specific "molecular clamps" formed by positively charged residues (K111/R190 and R288/K350') to stably position their particular substrates. nih.gov

In the 3′-phosphoadenosine-5′-phosphosulfate (PAPS) reductase system, the enzyme possesses a distinct binding surface for its redox partner, thioredoxin (Trx), located adjacent to the active site cleft, which is essential for the catalytic cycle. nih.gov

| Enzyme | Binding Pocket Feature | Key Residues/Structures | Function | Source |

|---|---|---|---|---|

| Sulfotransferases (general) | PAPS/Acceptor Pocket | Active-site cap (~30 residues) | Interacts with and encapsulates both donor and acceptor substrates. | nih.gov |

| SULT4A1 | PAPS Binding Pocket | Shortened Loop 3 | Leaves the binding pocket more exposed to the solvent. | nih.gov |

| CurM ST / OLS ST | Active Site | Dynamic active-site flap | Covers the active site and influences substrate specificity. | nih.gov |

| HS2ST | Acceptor Binding Pocket | K111/R190, R288/K350' | Form "molecular clamps" to position the hexasaccharide substrate. | nih.gov |

| PAPS Reductase | Partner Binding | Trx-binding surface | Binds thioredoxin (Trx) adjacent to the active site cleft. | nih.gov |

Conformational Changes Induced by Ligand Binding

The binding of a ligand to an enzyme is not a simple lock-and-key event; it often induces significant conformational changes in the protein's structure. nih.govyoutube.com These changes are critical for catalysis, enabling the enzyme to transition from an open, substrate-accessible state to a closed, catalytically competent state. nih.gov

In many sulfotransferases, the active-site cap is highly dynamic. nih.gov Upon binding of the PAPS donor and the acceptor substrate, this cap can close over the active site. nih.gov This movement can sterically prevent large substrates from accessing the catalytic machinery, acting as a gating mechanism that contributes to specificity. nih.gov The binding of a nucleotide can significantly alter the enzyme's conformation, which in turn affects its affinity for other molecules. For example, in SULT1A1, the binding of a nucleotide enhances its affinity for an allosteric inhibitor by 21-fold, demonstrating a substantial ligand-induced conformational shift. nih.gov

PAPS reductase undergoes particularly large structural rearrangements to perform its function. The reduction of the sulfonucleotide requires a significant conformational change in the enzyme's C-terminal domain, which repositions to interact with thioredoxin. nih.gov Similarly, in other nucleotide-metabolizing enzymes like the inosine (B1671953) 5'-monophosphate (IMP) specific phosphatase ScISN1*, the binding of its ligand (IMP) triggers a disorder-to-order transition in two flexible loop regions, stabilizing the active site for catalysis. malariaworld.org This phenomenon, where ligand binding energy is used to drive conformational changes, is a recurring theme in enzyme evolution and function. nih.gov

Enzyme Mechanism Studies of Reactions Involving Sulfonucleotides

Understanding the precise sequence of events during a catalytic reaction, including the formation of transient intermediates and the roles of specific amino acids, is central to enzymology.

Investigating Catalytic Intermediates in Sulfotransferase and Reductase Systems

The catalytic mechanisms for reactions involving sulfonucleotides vary between enzyme families. Most sulfotransferase reactions are believed to proceed via a direct, in-line displacement mechanism (SN2-like). oup.com In this model, the sulfuryl group (–SO₃) is transferred directly from the PAPS donor to the hydroxyl or amine group of the acceptor substrate without the formation of a covalent enzyme intermediate. oup.comnih.gov

In stark contrast, the catalytic cycle of PAPS reductase involves distinct, stable intermediates. A central intermediate is an S-sulfocysteine, where the sulfite (B76179) group from PAPS is covalently attached to a cysteine residue on the enzyme (E-Cys-Sγ-SO₃⁻). nih.gov This intermediate is formed upon incubation of the enzyme with PAPS. nih.gov Subsequently, this S-sulfated enzyme reacts with thioredoxin (Trx) to form a second key intermediate: a mixed disulfide bond between the enzyme's cysteine and a cysteine on Trx. nih.gov Capturing such transient intermediates, often through the use of enzyme mutants, is a powerful strategy for elucidating catalytic mechanisms. nih.gov

| Enzyme System | General Mechanism | Identified Catalytic Intermediate(s) | Source |

|---|---|---|---|

| Sulfotransferases (most) | SN2-like In-line Displacement | No stable covalent enzyme intermediate; direct transfer. | oup.comnih.gov |

| PAPS Reductase | Covalent Catalysis | 1. S-sulfocysteine (E-Cys-Sγ-SO₃⁻) 2. Mixed disulfide with Thioredoxin | nih.gov |

Role of Active Site Residues in Specificity and Catalysis

Individual amino acid residues within the active site perform specialized roles, acting as catalytic acids or bases, stabilizing transition states, or orienting substrates for reaction. youtube.comnih.gov The identity and placement of these residues are the ultimate determinants of an enzyme's catalytic power and specificity. youtube.com

In certain "activating" sulfotransferases like CurM ST, an invariant glutamic acid residue (Glu60) is positioned to act as the catalytic base, deprotonating the substrate's hydroxyl group to initiate the nucleophilic attack on the PAPS sulfate group. nih.gov An invariant lysine (B10760008) (Lys133) is also critical for catalysis in this family. nih.gov Specificity can be conferred by other residues; in HS6ST, a conserved tryptophan (W210) uses electrostatic interactions to position the acceptor substrate correctly, while a pair of lysines (K131, K132) and another tryptophan (W153) work to expel water from the active site, facilitating catalysis. nih.gov

In PAPS reductase, the interaction with its protein partner, Trx, is mediated by a highly conserved sequence in its C-terminus: Glu²³⁸-Cys²³⁹-Gly²⁴⁰-Leu²⁴¹-His²⁴². nih.gov This region forms an array of salt bridges with Trx, ensuring the precise positioning required for the reduction step. nih.gov In other enzyme systems, residues in the active site cleft that are not directly catalytic can be essential for binding and specificity. For instance, in the pokeweed antiviral protein (PAP), residues such as Asn69, Asn70, and Phe90 are critical for high-affinity binding to its ribosomal protein target, L3. nih.gov

| Enzyme | Residue(s) | Role | Source |

|---|---|---|---|

| CurM ST (activating ST) | Glu60, Lys133 | Glu60 acts as the catalytic base; both are invariant and essential for catalysis. | nih.gov |

| HS6ST | W210 | Positions the acceptor substrate via electrostatic interactions. | nih.gov |

| HS6ST | K131, K132, W153 | Act in concert to dehydrate the active site, facilitating catalysis. | nih.gov |

| PAPS Reductase | Glu²³⁸-His²⁴² | Conserved C-terminal sequence that interacts with and positions Thioredoxin. | nih.gov |

| Pokeweed Antiviral Protein (PAP) | N69, N70, F90 | Mediate high-affinity binding to the ribosomal protein L3 target. | nih.gov |

Advanced Analytical Methodologies for Inosine 5 Phosphosulfate Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for isolating PAPS from complex biological matrices, which often contain structurally similar nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) that can interfere with analysis. nih.gov

High-Resolution Liquid Chromatography Coupled with Mass Spectrometry

High-Resolution Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a premier technique for the analysis of PAPS and its metabolites. nih.govnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar and charged compounds like PAPS. nih.gov HILIC-based methods allow for the effective chromatographic separation of PAPS from interfering compounds such as ADP and ATP, which is crucial for accurate quantification. nih.gov The use of mass spectrometry for detection provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, a significant advantage over less specific methods like UV detection. nih.govresearchgate.net Ion-pair reversed-phase liquid chromatography (IP-RPLC) is another effective strategy, particularly for analyzing sugar phosphates and other charged nucleotides. researchgate.netshimadzu.it

Research Findings: A developed LC-MS method employing HILIC was successfully used to measure PAPS levels in whole-cell lysates and Golgi fractions, demonstrating its applicability in cellular biology. nih.gov The method featured a simple sample preparation and a rapid analysis time of under 10 minutes per sample. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances specificity and is used to quantify the enzymatic products of reactions involving inosine-5'-monophosphate (IMP), demonstrating its power in monitoring enzyme activity. nih.gov

Table 1: Representative LC-MS Parameters for Sulfonucleotide Analysis This table provides an example of typical conditions and is not exhaustive.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Column | pHILIC (Polymeric Hydrophilic Interaction) | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer | nih.gov |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |

| Analysis Time | < 10 minutes | nih.gov |

Capillary Electrophoresis for Sulfonucleotide Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. youtube.com This makes it an excellent method for analyzing highly charged anions like sulfonucleotides. nih.govnih.gov The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

In CE, analytes migrate through a narrow fused-silica capillary filled with a background electrolyte. youtube.com The order of elution is typically cations first, followed by neutral species, and then anions, allowing for the effective separation of sulfated compounds from other components in a biological sample. youtube.com Coupling CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity for the analysis of sulfonamides and related compounds. nih.gov

Research Findings: CE methods have been developed for the rapid and selective determination of various sulfur-containing anions, including sulfite (B76179) and thiosulfate. nih.gov By using in-capillary derivatization, researchers can enhance the detection of these species. nih.gov Optimized CE systems have achieved separation of multiple sulfur anions in less than four minutes, showcasing the technique's speed and efficiency. nih.gov Its application is recognized in pharmacopoeias for the analysis of protein conjugates and other biopharmaceuticals. youtube.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and for the quantitative analysis of PAPS.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, ³¹P) within a molecule, allowing for unambiguous confirmation of its identity and structure. muni.cz

For a molecule like PAPS, NMR is used to confirm the positions of the phosphate (B84403) and sulfate (B86663) groups on the adenosine ribose moiety. Two-dimensional NMR experiments can establish connectivity between different parts of the molecule. While direct NMR data for PAPS is specialized, studies on fluorinated PAPS analogues demonstrate the utility of NMR in sulfotransferase research. acs.org For example, ¹⁹F NMR can be used to monitor enzymatic reactions in real-time by observing changes in the chemical shift of a fluorine-labeled PAPS analogue as it is consumed. acs.org

Research Findings: Researchers have synthesized fluorinated PAPS analogues (e.g., 2-F-PAPS) to serve as molecular tools for studying sulfotransferase activity. acs.org Using ¹⁹F NMR, they could continuously monitor the enzymatic reaction, as the fluorine signal corresponding to the substrate (2-F-PAPS) decreased upon conversion. acs.org This approach provides a powerful method for real-time enzyme kinetics and inhibitor screening. acs.org The chemical identity of synthesized compounds is routinely confirmed by methods including mass spectrometry and NMR. muni.cz

Table 2: Example ¹H NMR Chemical Shifts for the Parent Nucleoside, Inosine (B1671953) Data for Inosine in H₂O. Chemical shifts for PAPS would differ due to the additional phosphate and sulfate groups but this provides a reference for the core nucleoside structure.

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-8 | 8.34 | s | hmdb.ca |

| H-2 | 8.11 | s | hmdb.ca |

| H-1' | 5.89 | d | hmdb.ca |

| H-2' | 4.61 | t | hmdb.ca |

| H-3' | 4.42 | dd | hmdb.ca |

| H-4' | 4.26 | dd | hmdb.ca |

| H-5' | 3.90 | dd | hmdb.ca |

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com

Purine-containing molecules like PAPS exhibit strong UV absorbance due to the π-electron systems in their aromatic rings. researchgate.net The wavelength of maximum absorbance (λmax) for the purine (B94841) core is typically around 250-260 nm. researchgate.net This property allows for the straightforward quantification of PAPS in solution, provided that interfering substances that absorb at the same wavelength are removed, often via a chromatographic step. libretexts.org The coupling of liquid chromatography with a UV detector is a common and robust analytical approach. libretexts.orgnih.gov

Research Findings: UV-Vis spectroscopy is routinely used in conjunction with HPLC to quantify nucleotides, nucleosides, and purine bases in tissue extracts. researchgate.net By monitoring the absorbance at a specific wavelength (e.g., the λmax of the purine ring), researchers can determine the concentration of the analyte. mt.com While highly sensitive, the method's selectivity can be limited by other components in the matrix, necessitating prior separation. libretexts.org The technique is valuable for quality control and purity checks of biologically relevant compounds. mt.com

Isotopic Tracing for Metabolic Flux Determination

Isotopic tracing is a dynamic approach used to follow the metabolic fate of molecules through complex biochemical networks. nih.gov This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into a biological system and then tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This allows for the quantification of metabolic flux, which is the rate of turnover of metabolites in a pathway. researchgate.netsemanticscholar.org

For PAPS research, isotopic tracing can elucidate the dynamics of its synthesis and consumption. By supplying isotopically labeled precursors like ATP or sulfate, researchers can measure the rate of PAPS production and its utilization in various sulfation reactions. nih.gov This provides a highly detailed view of systemic and organ-specific metabolism that is not achievable by simply measuring metabolite concentrations. nih.govsemanticscholar.org

Research Findings: Stable isotope tracing in vivo provides a powerful means to investigate physiological processes in the context of a whole animal. nih.gov The approach is growing in use for applications in studying systemic disease, cancer metabolism, and personalized medicine. nih.gov Metabolic flux analysis (MFA) uses the labeling patterns of intracellular metabolites to infer the rates of intracellular reactions, revealing information that cannot be obtained otherwise, such as the reversibility of enzymatic reactions. semanticscholar.org Although technically challenging, these experiments offer unparalleled insight into the dynamic operation of metabolic networks. nih.gov

Comparative Biochemical Distribution and Phylogenomic Analysis

Identification and Characterization in Microbial Species

In the microbial world, sulfur metabolism is highly diverse, reflecting the vast range of environments that microbes inhabit. Sulfate-reducing bacteria (SRB), for example, use sulfate (B86663) as a terminal electron acceptor in anaerobic respiration, a process crucial for global sulfur and carbon cycling. mdpi.com Other bacteria perform assimilatory sulfate reduction to produce cysteine, similar to plants. The central intermediates in these microbial pathways are consistently identified as APS and PAPS, with no significant evidence pointing to the use of inosine-based sulfonucleotides.

A role for Inosine (B1671953) 5'-sulfate in prokaryotic sulfur metabolism and adaptation is not described in the scientific literature. Prokaryotic sulfur metabolism is divided into two main types: assimilatory and dissimilatory sulfate reduction.

Assimilatory Sulfate Reduction: Found in a wide array of bacteria and archaea, this pathway's purpose is to produce sulfide for biosynthesis. nih.gov The process begins with the formation of APS by ATP sulfurylase. In many bacteria, such as E. coli, APS is then phosphorylated to PAPS by APS kinase. PAPS is subsequently reduced by a PAPS reductase to yield sulfite (B76179). patsnap.com

Dissimilatory Sulfate Reduction: This is a respiratory process exclusive to anaerobic sulfate-reducing prokaryotes. nih.gov In this pathway, sulfate is activated to APS, which is then directly reduced to sulfite by APS reductase without being converted to PAPS. mdpi.comnih.gov This process is a key energy-producing metabolism for these organisms. mdpi.com

The ability to utilize different sulfur sources and regulate these pathways allows prokaryotes to adapt to diverse and often extreme environments, from marine sediments to the human gut. mdpi.commdpi.com

While enzymes specific to Inosine 5'-sulfate metabolism have not been identified, the enzymes of the adenosine-sulfate pathway show considerable diversity across microbial phyla. The enzymes ATP sulfurylase and APS reductase are key players and their structures and mechanisms can vary between different microbial groups.

For example, phylogenetic analyses of APS reductase genes reveal a complex evolutionary history, suggesting that these genes have been subject to lateral gene transfer across different bacterial divisions. This exchange of genetic material has contributed to the metabolic versatility of sulfate-reducing microorganisms. The diversity is also seen in sulfite reductases, with different types found across various archaeal and bacterial lineages. This enzymatic diversity allows different microbial species to thrive in specific ecological niches with varying sulfur availability and redox conditions.

Sulfonucleotide Pathways in Different Organisms

| Organism Type | Primary Pathway | Key Sulfonucleotide Intermediate(s) | Primary Purpose |

|---|---|---|---|

| Plants & Algae | Assimilatory | APS, PAPS | Cysteine/Methionine synthesis; Sulfation nih.gov |

| Fungi (e.g., Yeast) | Assimilatory | PAPS | Amino acid synthesis nih.govnih.gov |

| Enterobacteria (e.g., E. coli) | Assimilatory | PAPS | Amino acid synthesis nih.gov |

| Sulfate-Reducing Bacteria (SRB) | Dissimilatory | APS | Anaerobic respiration nih.gov |

Evolutionary Trajectories of Inosine 5'-Phosphosulfate-Related Metabolic Modules

There is no information available on the evolutionary trajectories of metabolic modules related to Inosine 5'-phosphosulfate. However, the evolution of the metabolic modules for APS and PAPS metabolism is a subject of ongoing study. The core machinery for sulfate assimilation is ancient and remarkably conserved, yet it also shows significant divergence. nih.gov

Phylogenetic analysis suggests that the enzymes involved, such as ATP sulfurylase and the sulfonucleotide reductases (APS and PAPS reductases), have complex evolutionary histories. It appears that plants and algae exclusively utilize APS-dependent reductases for sulfate reduction, whereas fungi and some bacteria rely on PAPS reductase. nih.gov This divergence suggests distinct evolutionary pressures and adaptations. For instance, the PAPS-dependent pathway, which requires an additional ATP molecule, may have evolved from the APS-dependent pathway as an adaptation to specific environmental conditions, such as limited iron availability. nih.gov

The distribution of these metabolic modules across the tree of life is mosaic-like, indicating that processes like non-orthologous gene displacement and horizontal gene transfer have played significant roles in shaping the evolution of sulfur metabolism. nih.gov This has allowed organisms to mix and match metabolic capabilities to adapt to new ecological niches. nih.gov

Q & A

Q. What integrative methodologies combine structural biology and systems pharmacology to study this compound’s mechanism?

- Methodological Answer : Combine:

- Cryo-EM/X-ray crystallography to resolve compound-enzyme complexes (e.g., with IMP cyclohydrolases ).

- Network pharmacology (Cytoscape) to map interactions across purine metabolism and inflammation pathways.

- Physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to predict tissue-specific distribution in IBD patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.